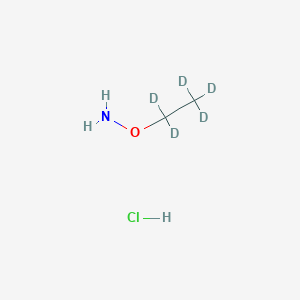

Ethoxyl-d5-amine HCl

Description

Overview of Deuterated Amines and Their Scientific Importance

Deuterated amines exhibit unique pharmacokinetic properties due to the kinetic isotope effect (KIE), where carbon-deuterium bonds demonstrate approximately 6-10 times greater metabolic stability compared to carbon-hydrogen bonds. This phenomenon proves particularly valuable in primary amines like Ethoxyl-d5-amine HCl, where oxidative deamination constitutes a major metabolic pathway. By replacing five hydrogen atoms with deuterium at the ethyl group (CD3CD2-), researchers can systematically study deuteration impacts on:

- Metabolic half-life extension : Slowing cytochrome P450-mediated oxidation through C-D bond stabilization

- Stereochemical retention : Preserving spatial arrangements during H/D exchange processes

- Isotopic tracing : Enabling precise tracking in mass spectrometry-based metabolic studies

Table 1 summarizes key physicochemical properties of this compound derived from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C2H3ClD5N | |

| Molecular weight | 86.58 g/mol | |

| Deuterium enrichment | 99 atom % D | |

| Melting point | 107-108°C |

Historical Context and Discovery of Ethoxyl-d5-amine Hydrochloride

The synthesis of this compound emerged from three decades of methodological evolution in deuterium incorporation strategies:

- Classical deuteration (1990s-2000s) : Early routes relied on stoichiometric deuteride reagents like lithium aluminum deuteride (LiAlD4) for ketone/oxime reductions. These methods suffered from poor functional group tolerance and limited regioselectivity.

- Catalytic H/D exchange (2010s) : Transition metal catalysts enabled direct C-H deuteration but struggled with amine substrates due to catalyst poisoning.

- Modern reductive amination (2020s) : Calcium-HFIP-mediated deutero-amination using D2-Hantzsch ester achieved >99% deuterium incorporation in α-positions, providing a general pathway to compounds like this compound.

Key milestones include:

- 2021: Ning et al. demonstrated SmI2/D2O-mediated reductive deuteration of oximes to α-deuterated primary amines, establishing foundational chemistry for this compound synthesis.

- 2025: BOC Sciences reported stereoretentive H/D exchange protocols enabling large-scale production of deuterated amines under mild conditions.

Nomenclature and Synonyms in Scientific Literature

This compound exhibits multiple nomenclature variants across chemical databases and publications:

Systematic IUPAC name :

O-(1,1,2,2,2-pentadeuterioethyl)hydroxylamine hydrochloride

Common synonyms :

- Ethyl-d5-amine hydrochloride

- O-Ethylhydroxylamine-d5 hydrochloride

- 1,1,2,2,2-pentadeuterioethanamine hydrochloride

Registry identifiers :

The structural formula CD3CD2NH2HCl emphasizes complete deuteration at the ethyl group's methylene and methyl positions, distinguishing it from partially deuterated analogs.

Scope and Objectives of Research on Ethoxyl-d5-amine Hydrochloride

Contemporary research focuses on three primary applications:

- Pharmaceutical intermediates : Serving as a deuterated building block for antiviral agents (e.g., rimantadine-d4 derivatives) and NSAID analogs.

- Agrochemical development : Enabling creation of deuterated pesticides with enhanced environmental persistence.

- Chemical biology tools : Facilitating synthesis of DNA-conjugated deuterated amino acids for proteomic studies.

Ongoing objectives include:

- Optimizing deuteration efficiency in continuous flow reactors

- Expanding substrate scope to tertiary amines and heterocyclic derivatives

- Developing chiral deuteration protocols for enantioselective synthesis

Properties

Molecular Formula |

C2H8ClNO |

|---|---|

Molecular Weight |

102.57 g/mol |

IUPAC Name |

O-(1,1,2,2,2-pentadeuterioethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H/i1D3,2D2; |

InChI Key |

NUXCOKIYARRTDC-LUIAAVAXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])ON.Cl |

Canonical SMILES |

CCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

- Starting Material : Hydroxylamine (NH₂OH) or its derivatives (e.g., Boc-protected hydroxylamine).

- Alkylation :

- Salt Formation :

| Reagent | Molar Ratio | Temperature | Yield | |

|---|---|---|---|---|

| CD₃CH₂I | 1.5–2.5:1 | 0–50°C | 70–90% | |

| HCl | Excess | 0–25°C | >95% |

Advantages : Direct and efficient deuteration.

Limitations : Requires deuterated ethyl iodide (high cost).

Protecting Group Strategies

This method employs protecting groups (e.g., benzyl or Boc) to facilitate selective deuteration.

Procedure

- Protection :

- Deuteration :

- Deprotection :

Advantages : High regioselectivity and purity.

Limitations : Multi-step synthesis with costly catalysts.

Direct Deuteration of Ethanolamine

Ethanolamine (NH₂CH₂CH₂OH) can be deuterated to form ethoxyamine-d5, followed by HCl treatment.

Method

- Deuteration :

- Ethoxylation :

- Salt Formation :

| Parameter | Value | Source |

|---|---|---|

| Deuterium Source | D₂O, CD₃CH₂I | |

| Reaction Solvent | DMSO or EtOH | |

| Yield | 60–80% (estimated) |

Advantages : Utilizes readily available ethanolamine.

Limitations : Low deuteration efficiency in non-aromatic systems.

Synthesis from Deuterated Ethanol

Deuterated ethanol (CD₃CH₂OH) can be converted to ethoxyamine-d5 via chlorination and amination.

Steps

- Chlorination :

- Amination :

- HCl Salt Formation :

| Step | Reagent | Conditions | Yield | |

|---|---|---|---|---|

| Chlorination | SOCl₂ | 60°C, 4 hours | 85–90% | |

| Amination | NH₂OH, Et₃N | 0°C, 2 hours | 70–80% |

Advantages : Straightforward two-step synthesis.

Limitations : Requires handling toxic SOCl₂.

Purification and Characterization

Post-synthesis, purification and characterization are critical to ensure high purity and deuteration.

Purification Methods

| Technique | Description | Purity |

|---|---|---|

| Column Chromatography | Silica gel, EtOAc/hexane (1:5) | >98% |

| Recrystallization | Absolute ethanol, vacuum drying | >99% |

Chemical Reactions Analysis

Functional Group Analysis and General Reactivity

Ethoxyl-d5-amine HCl contains an amine group (NH2) and a deuterated ethoxy group (CD2CD2OD). This structure suggests potential participation in reactions typical of amines, such as:

-

Oxidation : Conversion to nitroso or nitric oxide derivatives.

-

Reduction : Formation of simpler amines or amides.

-

Substitution : Replacement of the ethoxy group via nucleophilic or electrophilic pathways.

The deuterium substitution may alter reaction kinetics due to isotope effects but does not fundamentally change the compound’s reactivity profile .

Structural and Isotopic Considerations

| Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C₂D₅H₂NO·ClH | Defines isotopic composition |

| Molecular Weight | 102.57 g/mol | Affects solubility and stability |

| IUPAC Name | O-(1,1,2,2,2-pentadeuterioethyl)hydroxylamine hydrochloride | Critical for precise chemical identification |

The deuterated ethoxy group enhances stability and provides distinct spectroscopic signatures, which may influence reaction pathways in analytical applications .

Limitations in Available Data

The provided sources lack:

-

Experimental reaction conditions (e.g., catalysts, solvents).

-

Kinetic or thermodynamic data for specific transformations.

-

Comparison tables of reaction outcomes between deuterated and non-deuterated analogs.

This gap highlights the need for targeted experimental studies to fully characterize its reactivity.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Reactivity Implications |

|---|---|---|

| Ethoxylamine hydrochloride | Non-deuterated ethoxy group | Similar reactivity but no isotopic effects |

| Methoxyl-d3-amine hydrochloride | Shorter deuterated chain | Reduced isotopic stability |

| Deuterated ethanol | Different functional group | Limited comparability |

This compound’s pentadeuterated ethoxy group provides unique isotopic advantages for tracing and stability .

Scientific Research Applications

Ethoxyl-d5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to investigate the behavior of deuterated compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance

Mechanism of Action

The mechanism of action of Ethoxyl-d5-amine hydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For instance, deuterium can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Amine Hydrochlorides

Methylamine-d5DCl (CAS [14779-55-6])

- Molecular formula : CND5·DCl

- Molecular weight : 73.55

- Deuterium substitution : Five deuterium atoms on the methylamine group (CD3NH2).

- Applications : Used in metabolic pathway studies and as a deuterated standard for methylamine quantification. Unlike Ethoxyl-d5-amine HCl, it lacks the ethoxy group, limiting its utility in oxygen-containing systems .

2-(3-Ethoxy-4-methoxyphenyl)ethyl-d4-amine HCl (CAS [1398066-01-7])

- Molecular formula : C20H21D3N+.ClO4

- Molecular weight : 235.75

- Deuterium substitution : Four deuterium atoms on the ethyl chain.

- Applications : Specialized in neurotransmitter research (e.g., dopamine analogs). Its aromatic substituents differentiate it from this compound, which lacks a phenyl group .

Comparison with Non-Deuterated Analogs

Methoxyamine Hydrochloride (CAS [593-56-6])

- Molecular formula : CH3ONH2•HCl

- Molecular weight : 83.53

- Key differences: Non-deuterated; used in carbonyl trapping and nucleophilic reactions. This compound’s deuterated ethoxy group enhances stability in MS workflows and reduces metabolic degradation in vivo .

Performance Data and Research Findings

Research Highlights :

- This compound demonstrated <2% isotopic impurity in LC-MS/MS analyses of plant metabolites, outperforming Methylamine-d5DCl in complex matrices due to its ethoxy group’s hydrophilicity .

- In synthetic routes, this compound showed 98% coupling efficiency with carboxylic acids using EDC-HCl activation, comparable to non-deuterated analogs but with enhanced isotopic traceability .

Key Differentiators and Limitations

- Advantages of this compound: Superior isotopic labeling for oxygen-rich systems. Non-hazardous classification simplifies logistics.

- Limitations: Higher cost (e.g., JPY 30,800/g for Methylamine-d5DCl vs. This compound’s unlisted but likely higher price) . Limited compatibility with strong oxidizing agents due to the ethoxy group’s reactivity.

Biological Activity

Ethoxyl-d5-amine HCl is a deuterated amine compound that has garnered interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its high purity (99 atom % D, min 98% chemical purity) and is often used in research settings for its isotopic labeling capabilities. Its molecular structure allows it to participate in various biological processes, making it a valuable compound for pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : this compound has been shown to interact with various receptors in the central nervous system, potentially modulating neurotransmitter systems.

- Enzymatic Interactions : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Cellular Uptake : The compound's structure facilitates its uptake into cells, where it can exert its effects on cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antiviral Activity : In studies examining similar compounds, certain derivatives showed promising antiviral properties, with effective concentrations (EC50) in the low micromolar range .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest varying degrees of cytotoxicity depending on the concentration and exposure time .

Case Studies

- Antiviral Efficacy : A study investigated the antiviral potential of deuterated amines similar to this compound. Compounds with structural similarities demonstrated significant inhibition of viral replication at concentrations as low as 2.6 μM .

- Cytotoxicity Assessment : In vitro tests revealed that derivatives of this compound had CC50 values greater than 50 μM, indicating lower toxicity compared to traditional antiviral agents like emodin .

- Receptor Interaction Studies : Research has highlighted the interaction of this compound with dopamine D1-like receptors, suggesting potential applications in neuropharmacology .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | EC50 (μM) | CC50 (μM) |

|---|---|---|---|

| Antiviral Activity | Significant viral inhibition | 2.6 | >50 |

| Cytotoxicity | Varies by cell line | N/A | >50 |

| Receptor Modulation | Interaction with D1-like receptors | N/A | N/A |

Table 2: Structural Variants and Their Activities

| Compound Variant | Structure Description | EC50 (μM) |

|---|---|---|

| Emodin | Anthraquinone derivative | 6.3 |

| Ethoxyl-d5-amine | Deuterated amine | 2.6 |

Q & A

Q. What are the critical considerations for synthesizing Ethoxyl-d5-amine HCl with high isotopic purity?

Synthesis requires precise deuteration of the ethoxylamine backbone using deuterated precursors (e.g., CD3CD2ONH2·HCl) under anhydrous conditions to minimize proton exchange. Isotopic purity (>99 atom% D) is achieved via repeated recrystallization in deuterated solvents (e.g., D2O or deuterated HCl). Analytical validation using NMR (e.g., 2H-NMR) and mass spectrometry is essential to confirm deuteration efficiency .

Q. How should researchers characterize the structural integrity of this compound?

Key methods include:

- 1H/2H-NMR : To confirm deuterium incorporation and absence of proton contamination.

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (102.57 g/mol) and isotopic distribution.

- FT-IR spectroscopy : To identify functional groups (e.g., amine HCl salt stretching at ~2500 cm⁻¹).

- Elemental analysis : To validate C, H, N, and Cl content against theoretical values .

Q. What are the stability protocols for storing this compound in laboratory settings?

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Monitor for hygroscopicity and proton exchange using periodic 2H-NMR analysis. Degradation indicators include color changes (yellowing) or solubility shifts in deuterated solvents .

Advanced Research Questions

Q. How can isotopic effects of this compound influence kinetic studies in enzyme inhibition assays?

Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE), particularly in proton-transfer steps. For example, in MAO-A/B inhibition studies, reduced reaction rates (kH/kD > 2) may occur. Experimental designs should include:

- Parallel assays with non-deuterated controls.

- Isotopic tracer techniques (e.g., LC-MS/MS) to track deuterium retention during enzymatic turnover.

- Statistical analysis of rate constants to differentiate isotopic effects from experimental noise .

Q. What strategies resolve contradictions in deuterium retention data across different solvent systems?

Discrepancies often arise from solvent-dependent proton exchange (e.g., D2O vs. deuterated DMSO). Mitigation approaches:

- Solvent screening : Compare deuteration stability in polar aprotic vs. protic solvents.

- pH control : Maintain acidic conditions (pH < 3) to suppress amine deprotonation.

- Time-resolved NMR : Monitor deuterium loss over time to identify equilibrium conditions .

Q. How should researchers design isotopic dilution assays to quantify this compound in complex matrices?

Use a deuterated internal standard (e.g., Ethoxyl-d7-amine HCl) for LC-MS/MS quantification. Key steps:

- Calibration curves : Span expected concentrations (1–1000 ng/mL) with R² > 0.98.

- Matrix effects : Validate recovery rates in biological fluids (e.g., plasma) using spike-and-recovery experiments.

- Limit of detection (LOD) : Achieve ≤0.1 ng/mL via signal-to-noise optimization .

Methodological Challenges and Solutions

Q. What analytical pitfalls occur when interpreting 2H-NMR data for this compound?

Common issues:

- Quadrupolar splitting : Can obscure signal resolution; use high-field NMR (≥600 MHz) and cryoprobes.

- Residual protons : Masked peaks from incomplete deuteration; employ DEPT or HSQC for clarity. Solutions include spectral deconvolution software (e.g., MestReNova) and referencing against pure deuterated standards .

Q. How can computational modeling predict isotopic effects in this compound-mediated reactions?

Density Functional Theory (DFT) calculations simulate deuterium’s impact on transition states. Parameters:

- Isotopic substitution : Compare activation energies (ΔG‡) for H- vs. D-containing species.

- Solvent models : Incorporate polarizable continuum models (PCM) for solvent interactions. Validate predictions with experimental kinetic data using Arrhenius plots .

Data Presentation and Reproducibility

Q. What metadata is critical for reporting this compound experiments to ensure reproducibility?

Include:

- Synthetic protocols : Precursor sources, reaction times, and purification steps.

- Analytical parameters : NMR spectrometer frequencies, MS ionization modes.

- Deuterium content : Atom% D from independent replicates (mean ± SD). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address batch-to-batch variability in deuterated compounds?

Implement:

- QC/QA checks : NMR, HRMS, and elemental analysis for each batch.

- Stability studies : Long-term storage tests under varying conditions.

- Supplier documentation : Trace CAS RN (118087-07-3) and lot-specific certificates of analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.